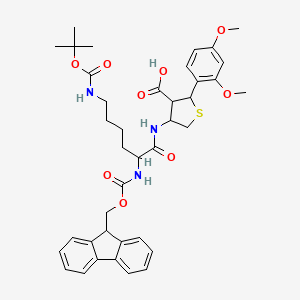

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH

Description

Evolution of Solid-Phase Peptide Synthesis (SPPS) Methodologies

The field of peptide synthesis was revolutionized by the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963, a discovery for which he was awarded the Nobel Prize in Chemistry. peptide.comvapourtec.com This groundbreaking technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. nih.govnih.gov This approach simplified the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with easy removal of byproducts by simple filtration and washing. peptide.comvapourtec.com

Over the decades, SPPS has seen significant refinements. Key milestones include:

1964: Merrifield introduced the Boc/Bzl protection scheme. peptide.com

1970: The introduction of the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group by Carpino and Han provided a milder alternative to the acid-labile Boc group. peptide.comnih.gov

1973: The development of the Wang resin. peptide.com

1977: The concept of orthogonal protection was developed, allowing for the selective removal of protecting groups. peptide.com

1978: The Fmoc/tBu strategy using Wang resin was established. peptide.com

These and other innovations, such as the development of various resins, linkers, and coupling reagents, have made the synthesis of peptides of considerable size and complexity a routine practice. researchgate.netacs.org The automation of SPPS has further accelerated this progress, making synthetic peptides readily available for research and therapeutic development. peptide.comvapourtec.com

Challenges in Chemical Synthesis of Complex and Aggregation-Prone Peptides

Despite the advancements in SPPS, the synthesis of certain "difficult sequences" remains a significant challenge. nih.govpatrinum.ch These sequences often contain a high number of hydrophobic or β-branched amino acids, which have a tendency to self-associate and form stable secondary structures, such as β-sheets, on the solid support. nih.govsigmaaldrich.com This phenomenon, known as aggregation, can lead to several problems:

Reduced Solvation: The growing peptide chain becomes less accessible to reagents, hindering both the removal of the N-terminal protecting group (deprotection) and the addition of the next amino acid (coupling). sigmaaldrich.comwikipedia.org

Incomplete Reactions: Poor accessibility of the reactive sites results in deletion sequences and other impurities, complicating the purification of the final product. nih.gov

Aggregation is a major obstacle in the synthesis of long peptides, membrane proteins, and amyloidogenic peptides, which are of great interest in biomedical research. nih.govchempep.com Addressing this challenge has been a major focus of innovation in peptide chemistry. nih.govnih.gov

Historical Development and Significance of Pseudoproline Dipeptide Derivatives

To combat the issue of peptide aggregation, Mutter and coworkers introduced the concept of pseudoproline dipeptides in the 1990s. wikipedia.orgchempep.comnih.gov These are dipeptide building blocks where a serine (Ser), threonine (Thr), or cysteine (Cys) residue is temporarily cyclized into an oxazolidine (B1195125) or thiazolidine (B150603) ring. wikipedia.orgchempep.comiris-biotech.de

The key feature of pseudoprolines is their ability to induce a "kink" in the peptide backbone by favoring a cis-amide bond with the preceding amino acid, similar to the effect of a natural proline residue. nih.goviris-biotech.depeptide.com This disruption of the regular peptide backbone effectively breaks up the formation of inter-chain hydrogen bonds that lead to β-sheet structures and aggregation. nih.goviris-biotech.de

The use of pseudoproline dipeptides offers several advantages:

Improved Solubility and Solvation: By preventing aggregation, they keep the growing peptide chain accessible to reagents, leading to more efficient coupling and deprotection steps. nih.goviris-biotech.de

Increased Yield and Purity: The enhanced efficiency of the synthesis results in higher yields of the desired peptide and fewer impurities. wikipedia.orgiris-biotech.de

Facilitation of Cyclization: The kink introduced by the pseudoproline can pre-organize a linear peptide into a conformation that is favorable for head-to-tail cyclization. nih.govpeptide.com

Initially, oxazolidine-based pseudoprolines derived from serine and threonine were widely adopted. Thiazolidine-based pseudoprolines from cysteine were used less frequently due to the perception of their high stability to the trifluoroacetic acid (TFA) used for cleavage from the resin. nih.gov However, more recent studies have shown that the deprotection of cysteine-derived pseudoprolines can be achieved under standard cleavage conditions. acs.orgnih.gov

Overview of Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH within the Context of Cysteine-Derived Pseudoprolines

This compound is a specific example of a cysteine-derived pseudoproline dipeptide. chemimpex.comiris-biotech.deadvancedchemtech.com It is a sophisticated building block designed for use in Fmoc-based SPPS. chemimpex.com Let's break down its components:

Fmoc (9-fluorenylmethyloxycarbonyl): This is the temporary protecting group on the N-terminus of the dipeptide. It is removed by a mild base, typically piperidine (B6355638), during each cycle of SPPS.

Lys(Boc): The first amino acid in the dipeptide is lysine (B10760008) (Lys), with its side-chain amino group protected by a Boc (tert-butyloxycarbonyl) group. The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by acid at the end of the synthesis.

Cys(Psi(Dmp,H)pro): The second amino acid is cysteine (Cys), which has been modified to form a pseudoproline (thiazolidine) ring. The "Psi(Dmp,H)pro" notation indicates a thiazolidine ring derived from the reaction of the cysteine thiol with 2,4-dimethoxybenzaldehyde (B23906) (Dmp). iris-biotech.deiris-biotech.de The resulting thiazolidine ring is cleaved by TFA during the final cleavage step, regenerating the native cysteine residue. sigmaaldrich.com

The incorporation of this dipeptide into a growing peptide chain introduces the beneficial structure-disrupting properties of the pseudoproline at a Cys residue. The 2,4-dimethoxyphenyl group on the thiazolidine ring influences its stability, and it has been shown to be compatible with standard Fmoc/tBu protocols. iris-biotech.de This building block is particularly useful for the synthesis of complex peptides where a cysteine residue is present in a region prone to aggregation. chemimpex.com

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]thiolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N3O9S/c1-39(2,3)51-37(46)40-19-11-10-16-30(42-38(47)50-21-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29)35(43)41-31-22-52-34(33(31)36(44)45)28-18-17-23(48-4)20-32(28)49-5/h6-9,12-15,17-18,20,29-31,33-34H,10-11,16,19,21-22H2,1-5H3,(H,40,46)(H,41,43)(H,42,47)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUFCMLAJDLDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles of Conformational Control and Aggregation Suppression Through Pseudoproline Incorporation

Disruption of Secondary Structure Formation in Growing Peptide Chains.chempep.comwikipedia.orgiris-biotech.debachem.compeptide.com

A primary challenge during the stepwise elongation of peptide chains in SPPS is the tendency for intermolecular aggregation, often driven by the formation of stable secondary structures like β-sheets. wikipedia.orgbachem.com This aggregation can lead to poor solvation, incomplete coupling reactions, and significantly reduced yields of the desired peptide. chempep.com The introduction of pseudoproline dipeptides, such as the Cys(Psi(Dmp,H)pro) element in Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH , is a strategic approach to mitigate these issues by actively disrupting the formation of such ordered structures. chempep.comiris-biotech.deacs.org

The core mechanism by which pseudoprolines exert their effect is by inducing a conformational "kink" in the peptide backbone. chempep.comiris-biotech.depeptide.com This is achieved by forcing the amide bond preceding the pseudoproline residue into a cis conformation, a geometry that is energetically unfavorable for most other amino acid pairings. bachem.compeptide.com In the case of This compound , the amide bond between the Lysine (B10760008) and the Cysteine-derived pseudoproline is predisposed to this cis arrangement.

The five-membered thiazolidine (B150603) ring, a proline-like structure containing a sulfur atom, is key to this process. wikipedia.org The substituents on the second carbon (C2) of this ring have a pronounced influence on the cis/trans equilibrium of the preceding peptide bond. acs.orgepfl.ch Specifically, 2,2-dimethylated derivatives, as denoted by the "Dmp" (dimethylpro) in the compound name, show a strong preference for adopting the cis amide conformation. acs.orgepfl.ch This steric imposition effectively acts as a molecular hinge, breaking the planarity and linearity of the peptide backbone. acs.orgepfl.ch

The formation of β-sheets relies on the establishment of a network of hydrogen bonds between parallel or anti-parallel peptide chains. chempep.com This regular, extended conformation is disrupted by the presence of a cis-amide bond. iris-biotech.debachem.com The kink introduced by the Cys(Psi(Dmp,H)pro) residue breaks the periodicity required for inter-chain hydrogen bonding, thereby preventing the peptide from adopting a β-sheet structure and self-associating. wikipedia.orgpeptide.com By interrupting this aggregation pathway, the peptide chain remains in a more disordered state, which is crucial for synthetic efficiency. chempep.combachem.com

| Feature | Effect of Pseudoproline Incorporation |

| Preceding Amide Bond | Prefers cis conformation over the typical trans |

| Peptide Backbone | Introduces a "kink" or turn |

| Secondary Structure | Disrupts β-sheet and α-helix formation bachem.com |

| Aggregation | Suppresses intermolecular self-association wikipedia.orgpeptide.com |

Enhancement of Peptide Chain Solvation and Coupling Kinetics.chempep.comiris-biotech.depeptide.comresearchgate.net

A direct consequence of preventing aggregation is the enhanced solvation of the growing peptide chain. chempep.comacs.org Aggregated peptides are notoriously insoluble in standard SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), rendering the reactive N-terminal amine inaccessible for the next coupling step. chempep.com By disrupting β-sheet formation, the pseudoproline-containing peptide remains better solvated and more accessible to reagents in the reaction mixture. chempep.comthieme-connect.de

Theoretical and Computational Investigations of Pseudoproline Conformational Preferences.researchgate.netnih.gov

The conformation of a peptide backbone is defined by a set of torsion angles (φ, ψ, ω). nih.gov The ω angle of the peptide bond is typically ~180° (trans), but for the bond preceding a proline or pseudoproline, it can be ~0° (cis). nih.gov Computational analyses of thiazolidine dipeptides have confirmed that the presence of the sulfur-containing ring and its substituents significantly lowers the energy barrier for cis-trans isomerization and stabilizes the cis conformation. nih.govacs.org Studies show that as solvent polarity increases, cis populations tend to increase for both oxazolidine (B1195125) (from Ser/Thr) and thiazolidine (from Cys) dipeptides. nih.govacs.org The resulting kinked backbone often adopts conformations resembling β-turns, pre-organizing the peptide chain in a way that can even facilitate cyclization. researchgate.netpeptide.com

When compared to standard proline, pseudoprolines, particularly dimethylated variants, are even more effective at inducing a cis-amide bond. researchgate.netacs.orgepfl.ch While proline itself introduces a kink, its preference for cis is less pronounced than that of a Cys(Psi(Dmp,H)pro) residue. epfl.ch

Computational and NMR studies have compared thiazolidine-based pseudoprolines (from Cys) with their oxazolidine counterparts (from Ser/Thr). nih.govacs.org While both serve the same general purpose, the replacement of the ring oxygen with a sulfur atom alters the ring pucker and electronic properties, which can subtly influence conformational preferences and the stability of the ring to acid cleavage. bachem.comacs.org Thiazolidine rings are generally more stable to acid than oxazolidines. bachem.comthieme-connect.de These comparative studies allow for the fine-tuning of synthetic strategies by selecting the pseudoproline type best suited for a specific sequence and desired chemical stability.

| Parameter | Proline | Oxazolidine (Oxa) | Thiazolidine (Thz) |

| Heteroatom | N/A (Carbon) | Oxygen | Sulfur |

| Cis-Amide Induction | Moderate | High (especially when substituted) acs.org | High (especially when substituted) researchgate.netacs.org |

| Ring Pucker | Endo/Exo equilibrium nih.gov | Influenced by Oxygen | Influenced by Sulfur acs.org |

| Acid Stability | Stable | Less Stable | More Stable bachem.comthieme-connect.de |

Applications of Fmoc Lys Boc Cys Psi Dmp,h Pro Oh in Advanced Peptide and Protein Synthesis

Synthesis of Aggregation-Prone and Hydrophobic Peptide Sequences

The effectiveness of the pseudoproline strategy is well-documented in the synthesis of several notoriously difficult peptides.

Human Amylin (hAmylin/IAPP): This 37-residue peptide hormone is highly prone to amyloidogenic aggregation, making its synthesis by standard Fmoc-SPPS methods extremely challenging, often yielding only trace amounts of the desired product. nih.govacs.org The incorporation of pseudoproline dipeptides has been a breakthrough, enabling the successful and efficient synthesis of both the full-length hAmylin and its highly amyloidogenic 8-37 fragment with high yield and purity. chempep.comnih.govacs.org The crude material obtained using this method was often pure enough to proceed directly to the formation of the internal Cys2-Cys7 disulfide bond without prior purification. acs.org Combining a single pseudoproline insertion with microwave-assisted SPPS has also proven to be a highly efficient strategy for producing fully functional human amylin. researchgate.net

RANTES (CCL5): This 68-amino acid chemokine also has a strong tendency to aggregate, complicating its chemical synthesis. chempep.comresearchgate.net Attempts to synthesize it on conventional polystyrene-based resins often failed. researchgate.net However, the strategic introduction of pseudoproline dipeptides, particularly in combination with aggregation-reducing supports like PEG-based ChemMatrix resin, enabled the successful stepwise solid-phase synthesis of RANTES. chempep.comresearchgate.net This synergistic approach highlights the power of pseudoprolines in making complex, aggregation-prone proteins accessible through chemical synthesis. researchgate.net

| Case Study | Challenge | Pseudoproline Solution | Outcome |

| Human Amylin (hAmylin/IAPP) | A 37-residue peptide with extreme aggregation propensity, making standard Fmoc-SPPS nearly impossible. chempep.comacs.org | Incorporation of pseudoproline dipeptides to disrupt β-sheet formation. nih.govacs.org | Successful synthesis with high yield and purity, enabling further structural and functional studies. chempep.comacs.org |

| RANTES (CCL5) | A 68-amino acid chemokine with high aggregation tendency, leading to failed synthesis on standard resins. chempep.comresearchgate.net | Combination of pseudoproline dipeptides and a specialized low-aggregation resin (ChemMatrix). chempep.comresearchgate.net | Efficient synthesis of the complex chemokine was achieved, demonstrating the synergy of advanced synthetic tools. researchgate.net |

Membrane proteins and their fragments are notoriously difficult to synthesize and handle due to their inherent hydrophobicity. chempep.comnih.gov During SPPS, these hydrophobic sequences often aggregate, leading to low coupling yields and incomplete synthesis. acs.org Pseudoproline dipeptides provide a valuable tool for overcoming these challenges. chempep.comnih.gov By disrupting secondary structure formation, they improve the solubility and solvation of the growing peptide chain. acs.orgchempep.com This strategy has been successfully applied to the synthesis of challenging membrane protein fragments, such as a 54-amino acid long fragment of caveolin-1, which includes the intramembrane domain. chempep.comnih.gov The successful synthesis was highly dependent on the careful and strategic positioning of the pseudoproline dipeptides within the sequence, demonstrating their critical role in accessing these important but difficult targets. chempep.comnih.gov

Facilitation of Cyclic Peptide Synthesis

The synthesis of cyclic peptides, while desirable for their enhanced metabolic stability and constrained conformations, is often hampered by low yields in the critical macrocyclization step. publish.csiro.audntb.gov.ua This is because the linear peptide precursor must adopt a specific conformation that brings its N- and C-termini into close proximity for ring closure to occur efficiently. publish.csiro.au

Pseudoprolines, including the cysteine-derived variant found in Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH, act as powerful, traceless turn-inducers. publish.csiro.audntb.gov.uascite.ai The rigid, proline-like ring structure of the pseudoproline introduces a "kink" or a turn into the peptide backbone. iris-biotech.dechempep.com This pre-organizes the linear peptide into a conformation that is highly conducive to cyclization, effectively acting as a "molecular hinge". chempep.comacs.org By increasing the population of conformers where the reactive termini are close together, the entropic barrier to cyclization is significantly lowered. publish.csiro.au A key advantage of this approach is that the pseudoproline moiety is temporary; it can be completely removed during the final acid cleavage and deprotection step (e.g., with TFA), regenerating the native cysteine residue and leaving a cyclic peptide without any permanent turn-inducing elements. wikipedia.orgpublish.csiro.au

| Peptide System | Observation without Pseudoproline | Observation with Pseudoproline | Reference |

| Model Hexapeptide | Cyclization required 72 hours for completion. | Cyclization was complete in 3 hours. | publish.csiro.au |

| Conotoxin Derivatives | Incomplete macrocyclization (52-70% complete). | Complete macrocyclization was achieved. | nih.govacs.org |

| General Observation | Cyclization is often difficult for small peptides lacking natural turn elements. | Facilitates cyclization of otherwise difficult sequences. | publish.csiro.auscite.ai |

Utility in Convergent Peptide Synthesis Strategies

Convergent synthesis, where smaller, protected peptide fragments are synthesized separately and then joined together, is a powerful strategy for producing large proteins. However, this approach can be limited by the poor solubility of the protected fragments and the risk of racemization at the C-terminal residue of the activated fragment during coupling. chempep.com Pseudoproline-containing peptide fragments offer solutions to both problems. The structure-disrupting nature of the pseudoproline moiety enhances the solubility of the protected fragments, which simplifies their purification and subsequent handling in solution-phase couplings. chempep.combachem.com Furthermore, fragments with a C-terminal pseudoproline, much like those with a C-terminal proline, can be coupled with a minimal risk of racemization. chempep.combachem.com This makes dipeptides like this compound valuable building blocks for preparing fragments intended for use in efficient and reliable convergent synthesis strategies. chempep.com

Improved Solubility of Protected Peptide Fragments

A significant hurdle in the synthesis of long or hydrophobic peptides is the poor solubility of the growing peptide chain attached to the solid support. This can hinder the access of reagents to the reactive N-terminus, leading to inefficient deprotection and coupling steps. The incorporation of this compound addresses this by disrupting the interchain hydrogen bonding that leads to aggregation. The thiazolidine (B150603) ring structure, a hallmark of pseudoprolines derived from cysteine, induces a cis-amide bond conformation, which acts as a "structure-breaker" within the peptide backbone. chempep.comiris-biotech.de This disruption of regular secondary structures enhances the solvation of the peptide-resin complex in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). chempep.com

The enhanced solubility of peptide fragments containing this pseudoproline dipeptide is particularly advantageous in convergent or fragment-based synthesis strategies. chempep.com When peptide fragments are synthesized separately and then combined, their solubility is a critical factor for successful coupling. The presence of the pseudoproline moiety can significantly improve the solubility of these protected fragments, facilitating not only their purification but also their subsequent condensation. bachem.compeptide.com In some cases, the insertion of a single pseudoproline has been reported to lead to as much as a 10-fold increase in the yield of highly aggregated sequences. merckmillipore.com

Table 1: Impact of Pseudoproline Incorporation on Peptide Synthesis Outcomes

| Challenge in Peptide Synthesis | Outcome without Pseudoproline | Outcome with this compound |

|---|---|---|

| Peptide Aggregation | High, leading to incomplete reactions | Significantly reduced due to secondary structure disruption |

| Solubility of Protected Fragments | Poor, hindering purification and fragment condensation | Markedly improved, facilitating easier handling and coupling bachem.compeptide.com |

| Crude Product Purity | Low, requiring extensive purification | High, simplifying the purification process merckmillipore.com |

| Overall Yield | Often low, especially for "difficult sequences" | Increased, with reports of up to 10-fold improvements merckmillipore.com |

Minimization of Racemization Risks in Fragment Condensation

Racemization, the conversion of a chiral amino acid to a mixture of its stereoisomers, is a critical side reaction in peptide synthesis, particularly during the coupling of peptide fragments. The risk is highest for the C-terminal amino acid of the activating fragment. The use of peptide fragments ending in a pseudoproline, such as those prepared with this compound, has been shown to significantly suppress racemization. bachem.comresearchgate.net

The mechanism by which pseudoprolines minimize racemization is analogous to that of proline itself. The cyclic nature of the thiazolidine ring restricts the conformational freedom of the C-terminal residue, making the abstraction of the alpha-proton, the key step in racemization, less favorable. Research has demonstrated that protected peptide fragments with a C-terminal pseudoproline can be coupled with minimal racemization, even under conditions that would typically promote this side reaction, such as elevated temperatures during microwave-assisted synthesis. researchgate.netcornell.edu This robust protection against epimerization enhances the reliability of convergent synthesis strategies, allowing for the production of complex peptides with high stereochemical purity. researchgate.netnih.gov The ability to perform "hot couplings" without significant racemization is a notable advantage conferred by these building blocks. cornell.edu

Incorporation into Long and Complex Peptide Sequences

The synthesis of long peptides and proteins by chemical means remains a significant challenge, often hampered by the cumulative effects of incomplete reactions and aggregation. bachem.com Pseudoproline dipeptides, including this compound, have proven to be powerful tools for tackling these "difficult sequences". bachem.commerckmillipore.com By preventing aggregation, they ensure that coupling and deprotection reactions can proceed efficiently throughout the synthesis of a long peptide chain. chempep.com

Strategic Placement within the Peptide Sequence

The effectiveness of this compound is highly dependent on its strategic placement within the peptide sequence. Empirical guidelines have been developed to maximize its benefits. For instance, it is recommended to insert pseudoprolines at regular intervals in long peptide chains, typically with a spacing of five to six amino acid residues between them or between a pseudoproline and a natural proline. merckmillipore.com

It is also advisable to place a pseudoproline just before a region of hydrophobic residues, which are particularly prone to aggregation. merckmillipore.com However, there should be a minimum of two amino acid residues separating two pseudoprolines or a pseudoproline and a proline residue. peptide.commerckmillipore.com The temporary nature of the pseudoproline is also a key feature; the thiazolidine ring is stable during the Fmoc-based synthesis but is cleaved under standard trifluoroacetic acid (TFA) treatment during the final deprotection and cleavage from the resin, regenerating the native cysteine residue. iris-biotech.de

Table 2: Guidelines for the Strategic Use of this compound

| Guideline | Rationale | Reference |

|---|---|---|

| Spacing | Optimal results are achieved with a 5-6 residue spacing between pseudoprolines or a pseudoproline and a proline. | merckmillipore.com |

| Placement | Insert before hydrophobic regions to preempt aggregation. | merckmillipore.com |

| Minimum Distance | Maintain at least a two-amino-acid separation between pseudoproline moieties or a pseudoproline and a proline. | peptide.commerckmillipore.com |

| Final Cleavage | The pseudoproline ring is removed by TFA, yielding the native cysteine residue in the final peptide. | iris-biotech.de |

Contribution to Peptidomimetic Design and Structural Biology Research

Design of Conformationally Constrained Peptidomimetics

The design of peptidomimetics with well-defined three-dimensional structures is a cornerstone of modern drug discovery and chemical biology. By mimicking the bioactive conformation of a native peptide, it is possible to develop molecules with enhanced potency, selectivity, and metabolic stability. The incorporation of Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH into a peptide sequence is a powerful strategy for achieving conformational constraint.

Modulation of Conformational Properties of Peptide Backbones

The defining feature of the Cys(Psi(Dmp,H)pro) moiety within this compound is its ability to induce a "kink" or a turn-like structure in the peptide backbone. This is a direct consequence of the thiazolidine (B150603) ring, which is formed from the cysteine side chain and the backbone amide nitrogen. This ring structure sterically favors a cis-amide bond geometry between the lysine (B10760008) and cysteine residues, a conformation that is significantly less populated in linear, unconstrained peptides which predominantly adopt a trans-amide bond.

The introduction of this cis-amide bond disrupts the formation of regular secondary structures such as β-sheets, which are often associated with peptide aggregation and insolubility during solid-phase peptide synthesis (SPPS). By preventing this aggregation, the use of this compound not only facilitates the synthesis of difficult or long peptide sequences but also pre-organizes the peptide chain into a specific turn conformation. This pre-organization can be particularly advantageous in the design of cyclic peptides, where the induced turn can bring the N- and C-termini into proximity, thereby facilitating macrocyclization.

The 2,4-dimethoxyphenyl (Dmp) group on the thiazolidine ring further influences the conformational properties and stability of the pseudoproline structure. This bulky aromatic group can engage in specific intramolecular or intermolecular interactions, further stabilizing the desired conformation of the peptidomimetic.

| Feature | Description | Implication for Peptide Backbone |

| Thiazolidine Ring | A five-membered heterocyclic ring containing sulfur and nitrogen, formed from the cysteine residue. | Induces a proline-like ring pucker, restricting torsional angles. |

| Psi(Dmp,H)pro Moiety | A pseudoproline structure derived from cysteine, featuring a 2,4-dimethoxyphenyl group. | Promotes a cis-amide bond, creating a "kink" in the peptide backbone. |

| Conformational Disruption | The induced cis-amide bond disrupts the formation of inter-chain hydrogen bonds. | Prevents β-sheet formation and aggregation, improving solubility and synthetic efficiency. |

Exploration of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental to understanding how the three-dimensional structure of a molecule relates to its biological activity. The use of this compound provides a precise tool for dissecting these relationships. By replacing a specific dipeptide sequence in a biologically active peptide with Lys-Cys(Psi(Dmp,H)pro), researchers can assess the importance of a turn at that particular position for receptor binding or enzymatic inhibition.

If the introduction of the pseudoproline-induced turn leads to an increase in biological activity, it suggests that the native peptide adopts a similar turn-like conformation when bound to its biological target. Conversely, a decrease in activity might indicate that a more extended conformation is required for binding. This information is invaluable for the rational design of more potent and selective peptidomimetics.

For instance, in the development of antagonists for G-protein coupled receptors (GPCRs), where peptide ligands often adopt specific turn structures within the receptor binding pocket, the systematic incorporation of pseudoproline dipeptides can help to map the bioactive conformation and guide the design of non-peptide mimics.

| Approach | Rationale | Outcome |

| Systematic Substitution | Replacing native dipeptide sequences with Lys-Cys(Psi(Dmp,H)pro). | Elucidates the role of local turn structures in biological activity. |

| Conformational Locking | "Freezing" the peptide backbone in a specific turn conformation. | Correlates a defined 3D structure with observed changes in potency or selectivity. |

| SAR Data Generation | Comparing the activity of the pseudoproline-containing analog to the native peptide and other analogs. | Provides critical data for the design of optimized peptidomimetics. |

Investigation of Molecular Recognition Mechanisms

Molecular recognition, the specific interaction between two or more molecules, is central to virtually all biological processes. Understanding how a peptide ligand recognizes and binds to its receptor is key to designing effective drugs. The conformational rigidity imparted by the Cys(Psi(Dmp,H)pro) moiety makes peptides incorporating this unit excellent probes for studying molecular recognition.

By reducing the conformational entropy of the peptide ligand, the entropic penalty upon binding to a receptor is lowered, which can lead to a more favorable binding affinity. More importantly, the well-defined structure of the pseudoproline-containing peptide simplifies the interpretation of structural data from techniques such as X-ray crystallography or NMR spectroscopy when studying peptide-protein complexes. This allows for a more precise identification of the key pharmacophoric groups and their spatial orientation required for optimal interaction.

The lysine residue, with its protected side-chain amine, and the cysteine-derived thiazolidine ring also introduce unique chemical features that can be exploited for studying molecular interactions. The Boc-protected lysine can be deprotected to introduce a positive charge or to serve as a point of attachment for fluorescent labels or other probes, while the thiazolidine ring itself presents a distinct steric and electronic profile compared to a natural amino acid side chain.

Development of Research Tools and Ligands for Biological Studies

Beyond its role in peptidomimetic drug design, this compound is a valuable building block for the synthesis of specialized research tools and ligands. The ability to create conformationally defined peptides is crucial for developing high-affinity and high-selectivity ligands for isolating and studying specific receptors or enzymes.

For example, a peptide containing the Lys-Cys(Psi(Dmp,H)pro) unit could be functionalized with a biotin (B1667282) tag (after deprotection of the lysine side chain) to create an affinity probe for capturing its binding partner from a complex biological sample. Similarly, the introduction of a fluorescent dye would allow for the visualization of receptor localization and trafficking in living cells.

While direct, published research specifically detailing the use of this compound as a research tool is not abundant, the principles of its application are well-established within the broader field of chemical biology. The unique combination of a conformation-inducing element and a functionalizable lysine residue makes it an adaptable component for the construction of sophisticated chemical probes to investigate complex biological systems.

Integration into Protein Engineering Methodologies

Site-Specific Incorporation and Functional Studies in Model Proteins

The site-specific incorporation of UAAs into proteins can be achieved through several methods, including stop codon suppression, frameshift suppression, and chemical ligation. nih.gov For a dipeptide unit like Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH , the most common method of incorporation is through chemical synthesis, particularly solid-phase peptide synthesis (SPPS).

In SPPS, the dipeptide can be introduced at a specific position in the peptide sequence. The Fmoc group is removed to allow the chain to be extended, and upon completion of the synthesis, the entire peptide is cleaved from the solid support. Critically, the thiazolidine (B150603) ring of the pseudoproline is designed to be labile to the final cleavage cocktail, which typically contains trifluoroacetic acid (TFA). iris-biotech.de This treatment regenerates the native cysteine residue at that position in the final protein.

Hypothetical Research Model:

To study its impact, one could synthesize two versions of a model protein, for instance, a small enzyme or a binding domain:

Wild-Type Protein: Synthesized with the natural Lys-Cys sequence.

Modified Protein: Synthesized using This compound at the corresponding position.

The synthesis of the modified protein would leverage the aggregation-disrupting properties of the pseudoproline, potentially leading to a higher yield and purity of the crude peptide product. After purification and folding, the impact of the transiently introduced "kink" on the final protein structure and function could be assessed.

Impact on Protein Stability and Activity in Research Models

The incorporation of a pseudoproline dipeptide, even transiently, can have a significant impact on the final properties of the engineered protein. The primary influence stems from the conformational "kink" induced by the thiazolidine ring, which can affect both protein folding and the final three-dimensional structure.

Potential Impacts on Protein Stability:

Structural Perturbations: The temporary "kink" can influence the local secondary structure. While the pseudoproline is removed to yield a native cysteine, the altered folding pathway could potentially lead to a more thermodynamically stable final conformation. Conversely, it could also introduce misfolding if the native structure requires a specific folding intermediate that is disrupted by the pseudoproline. The dipeptide composition of a protein has been shown to correlate with its stability. nih.govnih.gov

Potential Impacts on Protein Activity:

Modulation of Binding Affinity: For proteins involved in binding interactions, the introduction of a UAA can alter the binding affinity. The subtle changes in the final folded structure resulting from the use of the pseudoproline could either enhance or decrease the affinity for a target molecule.

Altered Catalytic Activity: In the case of enzymes, the active site's geometry is critical for catalysis. Any structural changes, even distant from the active site, could propagate and alter the enzyme's catalytic efficiency. Computational tools are often used to predict how mutations might affect enzyme stability and activity. mdpi.comnih.gov

Data Table: Potential Research Findings on a Model Protein

Below is a hypothetical data table illustrating the kind of results one might expect from a comparative study of a wild-type versus a pseudoproline-assisted synthesized protein.

| Parameter | Wild-Type Protein | Modified Protein (via Pseudoproline) | Rationale for Expected Outcome |

| Crude Peptide Purity | Lower | Higher | Pseudoproline reduces aggregation during synthesis. wikipedia.org |

| Final Protein Yield | Lower | Higher | Improved solubility and folding efficiency. chempep.com |

| Melting Temperature (Tm) | 65°C | 68°C | Potential for a more stable final fold. |

| Binding Affinity (Kd) | 100 nM | 80 nM | Subtle structural changes may optimize binding interface. |

| Enzymatic Activity (kcat/Km) | 1.0 x 10^5 M⁻¹s⁻¹ | 1.2 x 10^5 M⁻¹s⁻¹ | Improved stability may correlate with sustained activity. |

Analytical Methodologies for Research on Pseudoproline Containing Peptides and Proteins

Spectroscopic Techniques for Conformational Analysis of Derived Peptides

The intended purpose of incorporating a Cys(Psi(Dmp,H)pro) moiety is to induce a specific conformational bias. Spectroscopic techniques are pivotal in verifying the structural consequences of this modification.

Fluorescence Spectroscopy can be employed to probe the local environment of aromatic residues or fluorescent labels incorporated into the peptide. Changes in fluorescence intensity or emission wavelength can indicate alterations in peptide conformation, folding, and binding interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of the peptide backbone, particularly the amide I and amide II bands. These bands are sensitive to the peptide's secondary structure, and their analysis can complement CD data to confirm the conformational state of the pseudoproline-containing peptide.

Chromatographic Methods for Purity Assessment and Isolation of Synthetic Products

The synthesis of peptides, even with the aid of pseudoproline dipeptides, can result in a mixture of the target peptide and various impurities, such as deletion sequences or incompletely deprotected products. researchgate.net Chromatographic methods are therefore indispensable for both the purification of the crude product and the assessment of its final purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for the purification and analysis of synthetic peptides. researchgate.netmerckmillipore.compolypeptide.com The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C8 or C18 alkyl chains) and a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with an acid modifier like trifluoroacetic acid (TFA). polypeptide.comrsc.org The increased solubility imparted by the Cys(Psi(Dmp,H)pro) moiety can simplify the HPLC purification process. peptide.commerckmillipore.com

Table 1: Representative RP-HPLC Parameters for Analysis of a Pseudoproline-Containing Peptide

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Purity Assessment | Integration of peak area |

This table represents typical starting conditions for method development and may require optimization for a specific peptide.

Ion-Exchange Chromatography (IEX) can be used as an orthogonal purification method, separating peptides based on their net charge at a given pH. polypeptide.com This technique is particularly useful for removing impurities with charge states different from the target peptide and can be a valuable step in a multi-dimensional purification strategy. polypeptide.com

Mass Spectrometry for Confirmation of Sequence and Modifications

Mass spectrometry (MS) is a critical tool for verifying the identity of a synthetic peptide by providing a precise measurement of its molecular weight. chempep.com This confirms that the correct amino acids have been incorporated and that all protecting groups have been successfully removed.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are the two most common ionization techniques used for peptide analysis. ESI-MS is often coupled directly to an HPLC system (LC-MS) for online analysis of the purified peptide. It's important to note that peptides containing pseudoproline dipeptides can sometimes yield higher-than-expected molecular weights in mass spectrometry, potentially due to artifacts or incomplete ring-opening during cleavage. chempep.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) provides sequence information by fragmenting the peptide in the mass spectrometer and analyzing the resulting fragment ions. This technique is invaluable for confirming the amino acid sequence and for pinpointing the location of any modifications, including the successful incorporation of the Cys(Psi(Dmp,H)pro) unit. The enrichment of cysteine-containing peptides can be employed to facilitate their detection and characterization by MS. biorxiv.orgnih.govnih.gov

X-ray Crystallography and NMR Spectroscopy for Structural Elucidation of Peptidomimetics

While the previously mentioned techniques provide essential information, a definitive, high-resolution three-dimensional structure of a pseudoproline-containing peptidomimetic can only be determined by X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the structure of peptides in solution, which may be more representative of their biologically relevant state. uzh.chresearchgate.net A suite of NMR experiments, including COSY, TOCSY, and NOESY, can be used to assign the resonances of all the protons in the peptide and to identify protons that are close to each other in space. uzh.ch This information is then used to calculate a family of structures consistent with the experimental data. For cysteine-rich peptides, specific NMR strategies involving isotopic labeling can be used to map disulfide bridges and simplify complex spectra. nih.gov 2D-NMR has also been used to validate the formation of potential side products during the synthesis of pseudoproline-containing peptides. mdpi.com

Table 2: Key NMR Experiments for Peptide Structural Analysis

| Experiment | Information Provided |

| COSY (Correlated Spectroscopy) | Shows correlations between protons that are coupled through bonds (typically within the same amino acid residue). uzh.ch |

| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system (an entire amino acid residue). uzh.ch |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. uzh.ch |

| 1H-13C HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbon atoms, aiding in resonance assignment. |

| 1H-15N HSQC (Heteronuclear Single Quantum Coherence) | Correlates amide protons with their directly attached nitrogen atoms, useful for backbone assignments. |

The application of these sophisticated analytical techniques is crucial for the successful development and characterization of complex peptides synthesized with building blocks like Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH, ensuring that the final product possesses the desired chemical identity and conformational properties for its intended application.

Challenges and Future Research Directions in Pseudoproline Chemistry

Mitigation of Side Reactions during Pseudoproline-Mediated Synthesis

While pseudoproline dipeptides are primarily employed to mitigate side reactions such as aggregation, their use can sometimes introduce other undesired chemical modifications. peptide.comiris-biotech.de A significant challenge in the synthesis of cysteine-containing peptides, including those utilizing Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH , is the potential for side reactions at the cysteine residue.

One documented side reaction is the formation of 3-(1-piperidinyl)alanine when peptides with a C-terminal cysteine are synthesized using Fmoc/tBu protocols. peptide.com This occurs through base-catalyzed elimination of the protected sulfhydryl group, leading to a dehydroalanine (B155165) intermediate that subsequently reacts with piperidine (B6355638). peptide.com The use of bulky trityl protecting groups can minimize but not always eliminate this issue. peptide.com

Furthermore, during the final trifluoroacetic acid (TFA) cleavage of peptides from certain solid supports like Wang resin, unexpected S-alkylation of cysteine residues can occur. nih.gov This has been attributed to the alkylation of the sulfhydryl group by a p-hydroxyl benzyl (B1604629) group derived from the linker's decomposition. nih.gov

Aspartimide formation is another common side reaction in SPPS that pseudoprolines are often used to prevent. peptide.comiris-biotech.de However, studies have shown that under certain conditions, such as elevated temperatures in flow peptide synthesis, the pseudoproline moiety itself might catalyze aspartimide formation. researchgate.net Research has also indicated that the stability of the thiazolidine (B150603) ring in cysteine-based pseudoprolines can be influenced by the peptide sequence and the conditions of synthesis and cleavage. acs.orgnih.gov While some studies have reported long deprotection times for cysteine pseudoprolines, others have found that deprotection can be achieved within a standard timeframe of 1-3 hours in TFA, comparable to other protecting groups. acs.orgnih.gov

| Side Reaction | Description | Mitigation Strategies |

| 3-(1-Piperidinyl)alanine Formation | Base-catalyzed elimination of the protected sulfhydryl group of a C-terminal cysteine, followed by the addition of piperidine. peptide.com | Use of sterically bulky trityl protecting groups for the cysteine residue. peptide.com |

| S-Alkylation of Cysteine | Alkylation of the cysteine sulfhydryl group by carbocations generated during TFA cleavage, particularly from the resin linker. nih.gov | Optimization of cleavage protocols and the use of appropriate scavengers. |

| Aspartimide Formation | Intramolecular cyclization of an aspartyl residue, which can be unexpectedly catalyzed by a nearby pseudoproline under certain conditions. researchgate.net | Careful selection of synthesis conditions, particularly temperature, and the use of bulky protecting groups on the aspartic acid side chain. researchgate.net |

| Incomplete Thiazolidine Ring Cleavage | The thiazolidine ring of the cysteine pseudoproline may not be completely cleaved under standard TFA conditions, leading to a modified final peptide. acs.org | Extended TFA cleavage times or the use of stronger acids, although recent studies show efficient cleavage is possible under standard conditions for some sequences. acs.orgnih.gov |

Development of Novel Pseudoproline Derivatives with Tailored Properties

The success of serine, threonine, and cysteine-based pseudoprolines has spurred research into novel derivatives with enhanced or specialized properties. A significant advancement has been the commercial introduction of cysteine-based pseudoproline dipeptides, such as This compound . iris-biotech.desigmaaldrich.comiris-biotech.de These building blocks extend the benefits of pseudoproline technology to cysteine-containing sequences, which are crucial for forming disulfide bonds and for conjugation strategies. iris-biotech.dechemimpex.com

Future research in this area is focused on several key directions:

Modulation of Ring Stability: The stability of the thiazolidine ring in cysteine pseudoprolines can be tuned by altering the substituents. iris-biotech.de For instance, both dimethyl and 2,4-dimethoxyphenyl (Dmp) substituted thioprolines are available, offering different stability profiles towards acid cleavage. iris-biotech.de This allows for more sophisticated protection strategies, particularly in the synthesis of complex, multi-cyclic peptides.

Introduction of New Heteroatoms: Exploration into pseudoproline isosteres containing other heteroatoms like silicon or selenium is an active area of research. researchgate.net These novel derivatives could offer unique stereoelectronic properties, influencing peptide backbone conformation and stability in new ways.

Enhanced Solubility and Reactivity: The development of pseudoproline derivatives with improved solubility in a wider range of solvents would further facilitate the synthesis of highly hydrophobic and aggregation-prone peptides.

| Derivative Type | Key Feature | Potential Application |

| Cys(Psi(Dmp,H)pro) | Thiazolidine ring derived from cysteine and 2,4-dimethoxybenzaldehyde (B23906). iris-biotech.desigmaaldrich.com | Synthesis of cysteine-containing peptides, disulfide bridge formation, enhanced stability. iris-biotech.dechemimpex.com |

| Cys(Psi(Me,Me)pro) | Thiazolidine ring derived from cysteine and acetone. chemimpex.com | Alternative to Dmp-derivatives with potentially different cleavage kinetics. |

| Silicon/Selenium Isosteres | Replacement of a carbon atom in the proline ring with silicon or selenium. researchgate.net | Fine-tuning of peptide conformation and biological activity. |

While This compound is a valuable tool, specific research on further tailoring its properties is not widely available. However, the general trends in novel pseudoproline development suggest that modifications to the thiazolidine ring or the protecting groups could be explored to enhance its performance in specific applications.

Applications in Automated and High-Throughput Peptide Synthesis Platforms

The integration of pseudoproline dipeptides into automated and high-throughput peptide synthesis platforms is crucial for their widespread adoption in both academic and industrial settings. wikipedia.orgnih.gov The use of pre-formed dipeptides like This compound is advantageous in automated synthesis as it circumvents the often-difficult coupling of an amino acid to the sterically hindered secondary amine of a pseudoproline monomer. wikipedia.org

However, challenges remain in optimizing the use of pseudoprolines in automated systems, particularly in flow chemistry platforms where reactions are often performed at elevated temperatures. As mentioned, high temperatures can promote side reactions like aspartimide formation, even in the presence of a pseudoproline. researchgate.net

Future research will likely focus on:

Developing Optimized Protocols: Establishing robust, validated protocols for the use of pseudoproline dipeptides, including cysteine derivatives, in various automated synthesizers. This includes optimizing coupling times, reagent concentrations, and washing steps to maximize efficiency and minimize side reactions.

Real-time Monitoring: Implementing real-time analytical techniques to monitor the incorporation of pseudoprolines and the potential formation of byproducts during automated synthesis.

Monomeric Pseudoproline Building Blocks: While dipeptides are currently favored, further research into improving the coupling efficiency of monomeric pseudoproline building blocks could offer greater flexibility and cost-effectiveness in automated synthesis. nih.gov Recent studies have shown that with optimized acylation protocols, monomeric pseudoprolines can be effectively used. nih.gov

Exploration of Expanded Chemical Diversity and New Heteroatom Derivatives

The fundamental concept of pseudoprolines—temporarily introducing a cyclic constraint to disrupt aggregation—opens the door to a wide range of chemical diversity. researchgate.netthieme-connect.de Research is ongoing to expand the repertoire of pseudoproline-like structures beyond the canonical serine, threonine, and cysteine derivatives.

Key areas of exploration include:

Novel Ring Systems: Synthesizing and evaluating different heterocyclic ring systems that can mimic the kink-inducing properties of proline.

Post-synthetic Modification: Developing methods for the direct conversion of amino acid residues within a peptide into pseudoproline-like structures. researchgate.net This "post-synthetic modification" approach could provide a powerful tool for structure-activity relationship studies. researchgate.net

Non-proteinogenic Amino Acids: Creating pseudoproline dipeptides that incorporate non-proteinogenic amino acids, further expanding the chemical space accessible to peptide chemists.

The introduction of cysteine-based pseudoprolines like This compound was a significant step in expanding this chemical diversity. iris-biotech.de Future work will likely see the development of even more exotic structures with unique properties.

Advanced Applications in Chemical Biology and Material Science Research

The utility of pseudoproline-containing peptides extends beyond simplifying synthesis. Their unique conformational properties can be harnessed for advanced applications in chemical biology and material science.

In chemical biology , pseudoprolines can be used to:

Probe Protein-Protein Interactions: By inducing specific turns in a peptide chain, pseudoprolines can help to mimic or disrupt protein secondary structures, providing valuable tools for studying molecular recognition events.

Develop Peptidomimetics: The constrained conformation imparted by a pseudoproline can be used to design peptidomimetics with enhanced biological activity and metabolic stability.

Facilitate Peptide Cyclization: The "kink" induced by a pseudoproline can pre-organize a linear peptide into a conformation that is favorable for cyclization, thereby increasing the efficiency of macrocycle formation. acs.orgnih.gov

In material science , pseudoproline-containing peptides could be used to:

Control the Self-Assembly of Biomaterials: The ability of pseudoprolines to disrupt beta-sheet formation could be exploited to control the self-assembly of peptide-based hydrogels and other biomaterials.

Create Novel Peptide-Polymer Conjugates: The enhanced solubility of pseudoproline-containing peptides makes them attractive building blocks for the synthesis of complex peptide-polymer conjugates with tailored properties.

While specific applications of This compound in these advanced areas are not yet widely reported, its ability to introduce a protected lysine (B10760008) and a conformationally constrained, reactive cysteine makes it a promising candidate for the development of sophisticated bioconjugates and functional biomaterials. The lysine side chain can be used for further modification or labeling, while the cysteine can participate in disulfide bonding or other forms of ligation.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH using solid-phase peptide synthesis (SPPS)?

- Methodology :

- Coupling : Use Fmoc-Lys(Boc)-OH as the starting amino acid derivative. Activate the carboxyl group with coupling agents like DIC/HOAt (1:1 molar ratio) in DMF for 30 minutes before resin attachment .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF. The Boc group on lysine is stable under these conditions but can be cleaved later with TFA .

- Side-chain protection : The Cys(Psi(Dmp,H)pro) moiety requires orthogonal protection (e.g., Trt or Acm) to prevent disulfide scrambling during synthesis .

- Cleavage : Use TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to cleave the peptide from the resin while removing Boc and acid-labile protecting groups .

Q. How do I verify the structural integrity of this compound after synthesis?

- Analytical protocols :

- HPLC : Use a C18 column with a gradient of 0.1% TFA in H2O and acetonitrile. Monitor retention times and peak symmetry .

- Mass spectrometry (MS) : Confirm the molecular weight via MALDI-TOF or ESI-MS. Expected mass for the free acid form: ~590.7 g/mol (calculated using PubChem data) .

- NMR : Analyze and spectra to confirm the presence of Dmp (3,5-dimethylphenyl) and proline-like Ψ-backbone modifications .

Advanced Research Questions

Q. How can this compound be applied in designing enzyme inhibitors?

- Experimental design :

- Library synthesis : Incorporate the compound into a solid-phase combinatorial library using Rink amide resin. Mix-and-split techniques allow diversification at the lysine and cysteine positions .

- Screening : Use fluorogenic substrates (e.g., AMC-labeled peptides) to screen for protease inhibitors. Reduced fluorescence indicates inhibition .

- Case study : In West Nile virus NS2B–NS3 protease studies, similar peptidomimetics showed IC50 values <10 µM when the Ψ-backbone enhanced binding to the catalytic site .

Q. What strategies minimize racemization during the incorporation of Cys(Psi(Dmp,H)pro) residues?

- Optimization approaches :

- Low-temperature coupling : Perform reactions at 4°C to reduce base-induced epimerization .

- Coupling agents : Use PyBOP or HATU instead of DIC to accelerate coupling kinetics, limiting exposure to basic conditions .

- Post-synthesis analysis : Monitor racemization via chiral HPLC or Marfey’s reagent derivatization .

Q. How does the Ψ(Dmp,H)pro modification influence peptide secondary structure?

- Structural analysis :

- Circular dichroism (CD) : Compare α-helix or β-sheet propensity of peptides with and without the Ψ-modification. Proline-like Ψ-backbones often stabilize polyproline II helices .

- Molecular dynamics (MD) : Simulate conformational flexibility. The Dmp group may introduce steric hindrance, restricting backbone rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.